![molecular formula C19H21N3O4S2 B2821055 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide CAS No. 2034573-84-5](/img/structure/B2821055.png)
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
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Description
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of sulfonamide derivatives often involves complex reactions to introduce functional groups that impart desired biological activities. For instance, Küçükgüzel et al. (2013) synthesized a series of novel benzenesulfonamides by reacting alkyl/aryl isothiocyanates with celecoxib, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds demonstrated promising pharmacological profiles without causing significant tissue damage, highlighting their therapeutic potential (Ş. Küçükgüzel et al., 2013).
Catalytic Applications
The development of catalytic processes using sulfonamide derivatives has been explored to facilitate various chemical transformations. Ruff et al. (2016) investigated Cp*Ir(pyridinesulfonamide)Cl precatalysts for the transfer hydrogenation of ketones, demonstrating efficient catalysis under mild conditions. This work illustrates the utility of sulfonamide-based complexes in organic synthesis, offering a green alternative to traditional reduction methods (A. Ruff et al., 2016).
Antimicrobial and Antifungal Activities
Sulfonamide compounds have been extensively studied for their antimicrobial properties. Patel et al. (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, demonstrating significant antibacterial and antifungal activities. These findings suggest the potential of such derivatives in developing new antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Antioxidant Properties
Sulfonamide derivatives incorporating various structural motifs have also been investigated for their antioxidant activities. Lolak et al. (2020) evaluated benzenesulfonamides with 1,3,5-triazine moieties for their antioxidant properties, demonstrating moderate activity. This research indicates the potential of sulfonamide derivatives in mitigating oxidative stress, which is implicated in various diseases (Nabih Lolak et al., 2020).
properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c23-18-6-7-19(24)22(18)15-2-4-16(5-3-15)28(25,26)20-12-17(21-9-1-10-21)14-8-11-27-13-14/h2-5,8,11,13,17,20H,1,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGQDTMUFPUPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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